tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a linear precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups such as tert-butyl esters are used to protect functional groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be useful in the design of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is of interest for its potential as a drug candidate. The spirocyclic structure can enhance the binding affinity and selectivity of the compound for specific biological targets. It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The spirocyclic structure allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts rigidity and three-dimensionality. This can enhance its binding affinity and selectivity for biological targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-13(9-15)5-4-10(8-14)17-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
SQCURXUHCSFQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CN |
Origin of Product |
United States |
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